molecular formula C18H24O3 B023129 4-Hydroxyestradiol CAS No. 5976-61-4

4-Hydroxyestradiol

Cat. No.: B023129
CAS No.: 5976-61-4
M. Wt: 288.4 g/mol
InChI Key: QOZFCKXEVSGWGS-ZHIYBZGJSA-N
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Mechanism of Action

Target of Action

4-Hydroxyestradiol, also known as estra-1,3,5(10)-triene-3,4,17β-triol, is an endogenous, naturally occurring catechol estrogen and a minor metabolite of estradiol . It is estrogenic, similarly to many other hydroxylated estrogen metabolites . It competitively inhibits the binding of estradiol to estrogen receptors .

Mode of Action

This compound exerts its effects by interacting with estrogen receptors. It has been found to have a strong neuroprotective effect against oxidative neurotoxicity . This neuroprotection involves increased cytoplasmic translocation of p53 resulting from SIRT1-mediated deacetylation of p53 .

Biochemical Pathways

The main metabolic pathway in the central nervous system is estrogen 4-hydroxylation . This pathway involves the conversion of estradiol to this compound. The metabolite then interacts with estrogen receptors, leading to a series of downstream effects, including neuroprotection against oxidative damage .

Pharmacokinetics

It is known that this compound is a minor metabolite of estradiol , suggesting that its bioavailability may be influenced by the metabolism of estradiol.

Result of Action

The primary result of this compound’s action is neuroprotection against oxidative damage . It has been found to have a stronger protective effect than 17β-estradiol against oxidative neurotoxicity in vitro and in vivo . This suggests that this compound could play a significant role in protecting neuronal cells against oxidative stress, which is a key factor in the development of neurodegenerative diseases .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, oxidative stress in the neuronal environment can enhance the neuroprotective effects of this compound Additionally, factors that influence the metabolism of estradiol could also impact the levels and efficacy of this compound

Biochemical Analysis

Biochemical Properties

4-Hydroxyestradiol interacts with various enzymes, proteins, and other biomolecules. It is estrogenic, similarly to many other hydroxylated estrogen metabolites such as 2-hydroxyestradiol, 16α-hydroxyestrone, estriol (16α-hydroxyestradiol), and 4-hydroxyestrone . The nature of these interactions involves the compound’s ability to bind to estrogen receptors, influencing their activity and the subsequent biochemical reactions .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It has been found to have a strong neuroprotective effect against oxidative neurotoxicity in immortalized mouse hippocampal neuronal cells . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been reported to undergo metabolic redox cycling with its oxidized quinoid form, estradiol 3,4-quinone, producing reactive oxygen species (ROS), which cause oxidative DNA damage .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that the presence of this compound in the culture media of embryos during the morula to blastocyst transition increases embryo quality and attachment to endometrial cells in vitro .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been found to exert a stronger protective effect than 17β-estradiol against kanic acid-induced hippocampal oxidative damage in rats .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a product of estrogen 4-hydroxylation, which is the main metabolic pathway in the central nervous system . It interacts with various enzymes and cofactors in these pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes. While specific transporters or binding proteins have not been identified, it is known that this compound is a product of estrogen 4-hydroxylation, suggesting it may be distributed wherever this metabolic pathway is active .

Subcellular Localization

It is known that this compound can influence the cytoplasmic translocation of p53, a protein that plays a crucial role in preventing cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxyestradiol can be synthesized through the hydroxylation of estradiol. The hydroxylation process typically involves the use of enzymes such as cytochrome P450 . The reaction conditions often include the presence of oxygen and a suitable cofactor, such as NADPH, to facilitate the hydroxylation reaction.

Industrial Production Methods

Industrial production of this compound is not commonly reported, as it is primarily studied in a research context. the enzymatic hydroxylation method mentioned above can be scaled up for larger production if needed.

Properties

IUPAC Name

(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,17-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3/c1-18-9-8-11-10-4-6-15(19)17(21)13(10)3-2-12(11)14(18)5-7-16(18)20/h4,6,11-12,14,16,19-21H,2-3,5,7-9H2,1H3/t11-,12-,14+,16+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZFCKXEVSGWGS-ZHIYBZGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022374
Record name Estra-1,3,5(10)-triene-3,4,17beta-triol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Hydroxyestradiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005896
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5976-61-4
Record name 4-Hydroxyestradiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5976-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-17-beta-estradiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005976614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estra-1,3,5(10)-triene-3,4,17beta-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5(10)-Estratriene-3,4,17β-triol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name 4-HYDROXYESTRADIOL
Source FDA Global Substance Registration System (GSRS)
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Record name 4-Hydroxyestradiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005896
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 4-hydroxyestradiol formed in the body?

A: this compound is primarily generated through the metabolic conversion of 17β-estradiol by the cytochrome P450 enzyme CYP1B1. [, , ] This enzymatic reaction introduces a hydroxyl group at the C4 position of the estradiol molecule, leading to the formation of this compound. [, , ]

Q2: Where does this compound formation occur?

A: While predominantly expressed in the liver, CYP1B1 is also found in extrahepatic tissues, including the breast, kidney, and uterus, which are targets of estrogen-induced carcinogenesis. [, , , ] This suggests that local production of this compound in these tissues may contribute to tumor development. [, ]

Q3: How is this compound metabolized and eliminated?

A: The primary route of this compound inactivation is through O-methylation, catalyzed by the enzyme catechol-O-methyltransferase (COMT). [, , ] This reaction converts this compound into its less reactive methoxy derivative, 4-methoxyestradiol. [, , ]

Q4: What makes this compound potentially carcinogenic?

A: this compound can undergo metabolic redox cycling, generating reactive oxygen species (ROS) and forming reactive quinone intermediates. [, , , , , , ] ROS can damage DNA, while quinones can form DNA adducts, both of which contribute to mutations and genomic instability, ultimately leading to cancer initiation. [, , , , , ]

Q5: What evidence suggests that this compound is involved in estrogen-induced cancers?

A: Studies have shown that this compound induces DNA damage and renal tumors in hamsters. [, , ] Furthermore, human mammary tumor tissues exhibit higher levels of CYP1B1 activity, indicating increased this compound formation in these tissues. [] These findings suggest a potential role of this compound in hormone-related cancers. [, , , ]

Q6: How does the carcinogenic potential of this compound compare to 2-hydroxyestradiol?

A: While both are catechol estrogens, this compound generally exhibits stronger carcinogenic and genotoxic effects compared to 2-hydroxyestradiol. [, , ] This difference is attributed to their distinct metabolic fates and reactivity, with this compound being more prone to redox cycling and DNA adduct formation. [, , ]

Q7: How do dietary factors influence this compound levels?

A: Certain dietary compounds, such as soy isoflavones (genistein and daidzein), have been found to reduce COMT activity in breast cancer cells, potentially leading to increased this compound levels. [] This finding highlights the potential impact of dietary components on estrogen metabolism and cancer risk. []

Q8: How do individual variations in metabolism affect susceptibility to this compound-induced carcinogenesis?

A: Polymorphisms in the CYP1B1 gene can influence the efficiency of this compound formation. [] Individuals carrying specific CYP1B1 variants may exhibit altered susceptibility to estrogen-induced cancers due to differences in this compound production. []

Q9: Can this compound be used as a biomarker for cancer risk?

A: Although not routinely used in clinical settings, measuring this compound levels, along with other estrogen metabolites and DNA adducts, could potentially serve as biomarkers for assessing estrogenic imbalance and susceptibility to tumor initiation. []

Q10: What mechanisms protect against this compound-induced damage?

A: COMT-mediated O-methylation represents the primary detoxification pathway for this compound. [, , ] Additionally, antioxidants, such as glutathione and N-acetylcysteine, can scavenge ROS and protect against this compound-induced oxidative stress. [, ]

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